molecular formula C13H13N3 B3038511 4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine CAS No. 866050-31-9

4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine

Cat. No.: B3038511
CAS No.: 866050-31-9
M. Wt: 211.26 g/mol
InChI Key: YXWFHCAJVDEHQN-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-inden-5-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a bicyclic 2,3-dihydro-1H-indene substituent at the 4-position of the pyrimidine ring and an amine group at the 2-position. Its structural framework allows for diverse modifications, making it a candidate for comparison with similar pyrimidin-2-amine derivatives.

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c14-13-15-7-6-12(16-13)11-5-4-9-2-1-3-10(9)8-11/h4-8H,1-3H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWFHCAJVDEHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247144
Record name 4-(2,3-Dihydro-1H-inden-5-yl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866050-31-9
Record name 4-(2,3-Dihydro-1H-inden-5-yl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866050-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,3-Dihydro-1H-inden-5-yl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with 2,3-dihydro-1H-indene-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For instance, it may inhibit certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural and molecular differences between 4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine and selected analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 2-amino pyrimidine; 4-position: dihydroindenyl C₁₃H₁₃N₃ 211.27 Bicyclic indene; primary amine
2-Chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine 4-amino pyrimidine; 2-position: Cl; indenyl at 4-position C₁₃H₁₂ClN₃ 245.71 Chlorine substitution; secondary amine
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine Thiazole ring; trifluoromethyl phenyl C₁₆H₁₃F₃N₄S 350.36 Thiazole heterocycle; CF₃ group
N-(2,3-Dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine Oxadiazole-thiophene; methyl group at pyrimidine C₂₀H₁₇N₅OS 375.40 Oxadiazole-thiophene hybrid; tertiary amine
4-[1-{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}-4-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]-N-(3,5-dimethylphenyl)pyrimidin-2-amine Piperidine-imidazole; trifluoromethyl phenyl C₃₁H₃₆F₃N₇ 563.66 Complex heterocyclic; bulky substituents

Key Observations:

Substituent Effects on Molecular Weight : The parent compound (211.27 g/mol) is significantly lighter than analogs with bulky substituents, such as the piperidine-imidazole derivative (563.66 g/mol) . Larger molecules may exhibit reduced bioavailability but improved target specificity.

Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in and increases lipophilicity and metabolic stability compared to the parent compound.

Discontinuation and Availability

In contrast, analogs like and remain under investigation, indicating their superior pharmacological promise.

Biological Activity

4-(2,3-Dihydro-1H-inden-5-yl)pyrimidin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, focusing on its antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrimidine ring fused with a dihydroindene moiety. The molecular formula is C12_{12}H12_{12}N4_{4}, and it has a molecular weight of approximately 224.25 g/mol. Its CAS number is 866050-31-9, which facilitates its identification in chemical databases.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values:
The compound demonstrated significant antibacterial activity with MIC values ranging from 3.12 to 12.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The comparative effectiveness of this compound was noted against established antibiotics like ciprofloxacin and isoniazid.

Bacterial StrainMIC (µg/mL)Control (Ciprofloxacin)
Staphylococcus aureus3.122
Escherichia coli12.52

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal activity. It was tested against various fungal strains, exhibiting MIC values that suggest moderate efficacy .

Fungal Strains Tested:
The compound was evaluated for its activity against Candida albicans and other pathogenic fungi, with promising results indicating potential for therapeutic applications in fungal infections.

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of this compound reveal insights into how modifications to its structure can enhance biological activity. For instance, the introduction of electron-withdrawing groups on the pyrimidine ring has been associated with increased potency against bacterial strains .

Key Findings from SAR Studies:

  • Substituent Effects: Variations in substituents at specific positions on the pyrimidine ring significantly influenced antibacterial potency.
  • Indene Modifications: Alterations to the indene structure also impacted the overall bioactivity, suggesting that both parts of the molecule contribute to its efficacy.

Case Studies

Several case studies have been documented that illustrate the practical applications of this compound in drug development:

  • Case Study on Antibacterial Efficacy: A research group synthesized a series of derivatives based on this compound and evaluated their antibacterial activities in vitro. The most active derivative exhibited an MIC value comparable to leading antibiotics, suggesting its potential as a new therapeutic agent .
  • Fungal Infection Treatment: Another study focused on the antifungal application of this compound in treating Candida infections in murine models. The results indicated significant reductions in fungal load compared to controls, supporting further investigation into clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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